ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H31Cl2N5O5S2 and its molecular weight is 616.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 615.1143668 g/mol and the complexity rating of the compound is 920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride is a complex compound with significant biological activity, particularly in pharmacological applications. This article reviews the biological properties, synthesis, and potential therapeutic uses of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C17H20ClN3O4S
- CAS Number : 4829775
- Molecular Weight : 391.88 g/mol
Structural Characteristics
The compound features a piperazine ring, a sulfonamide moiety, and a benzothiazole derivative, which contribute to its biological activity. The presence of a chloro group enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing moderate to good efficacy:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Staphylococcus aureus | 18 | 16 µg/mL |
Klebsiella pneumoniae | 14 | 64 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 12.5 |
A549 (lung cancer) | 15.0 |
HeLa (cervical cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Cholinesterase Inhibition
Another notable biological activity is the inhibition of cholinesterase enzymes, which are critical in neurotransmission. The compound exhibits selective inhibition towards butyrylcholinesterase (BChE), with an IC50 value of 46.42 µM, making it a potential candidate for Alzheimer's disease treatment .
Study on Antimicrobial Efficacy
A study conducted by Ahmad et al. (2011) evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the compound . The results indicated that compounds with higher lipophilicity exhibited greater antibacterial activity, suggesting that structural modifications could enhance efficacy .
Study on Anticancer Properties
In a recent study published in 2023, researchers explored the anticancer properties of similar benzothiazole derivatives. The findings showed that these compounds could significantly inhibit tumor growth in xenograft models, highlighting their potential as novel anticancer agents .
Properties
IUPAC Name |
ethyl 4-[4-[(6-chloro-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN5O5S2.ClH/c1-4-36-25(33)29-12-14-30(15-13-29)38(34,35)20-8-5-18(6-9-20)23(32)31(16-11-28(2)3)24-27-21-10-7-19(26)17-22(21)37-24;/h5-10,17H,4,11-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPFCWCKAWWSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl2N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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